(2S)-6-amino-2-(3-aminopropanoylamino)hexanoic acid;hydrochloride
Overview
Description
H-beta-Alanyl-L-lysine hydrochloride, commonly referred to as (2S)-6-amino-2-(3-aminopropanoylamino)hexanoic acid;hydrochloride, is a dipeptide composed of beta-alanine and lysine. This compound is often used in various scientific research applications due to its unique properties and potential benefits in fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-beta-Alanyl-L-lysine hydrochloride typically involves the use of mixed anhydrides and activated esters to obtain the dipeptide at high yield . The process begins with the protection of the amino and carboxyl groups of the amino acids involved. The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the peptide bond. After the coupling reaction, the protecting groups are removed under mild conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of H-beta-Alanyl-L-lysine hydrochloride may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase peptide synthesis (SPPS) to achieve high purity and yield. The use of SPPS allows for the efficient assembly of the peptide chain on a solid support, followed by cleavage and purification to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
H-beta-Alanyl-L-lysine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the dipeptide, while reduction may result in reduced forms of the compound .
Scientific Research Applications
H-beta-Alanyl-L-lysine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.
Biology: Investigated for its role in cellular processes and interactions with proteins and enzymes.
Mechanism of Action
The mechanism of action of H-beta-Alanyl-L-lysine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit cell proliferation by interacting with metal oxide and lysine residues on the cell surface. Additionally, it may exert its effects by modulating the activity of enzymes and proteins involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
- L-alanyl-L-lysine hydrochloride
- DL-lysine monohydrochloride
- L-lysine monohydrochloride
Uniqueness
H-beta-Alanyl-L-lysine hydrochloride is unique due to its specific combination of beta-alanine and lysine, which imparts distinct properties and potential benefits. Compared to other similar compounds, it has been shown to have specific applications in reducing odor and sweat, inhibiting kidney damage, and acting as an anticoagulant .
Properties
IUPAC Name |
(2S)-6-amino-2-(3-aminopropanoylamino)hexanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O3.ClH/c10-5-2-1-3-7(9(14)15)12-8(13)4-6-11;/h7H,1-6,10-11H2,(H,12,13)(H,14,15);1H/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIJAAGCRMYQOG-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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